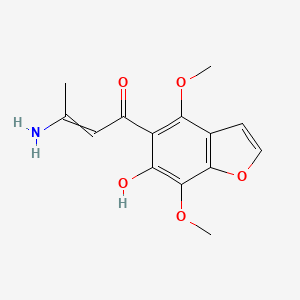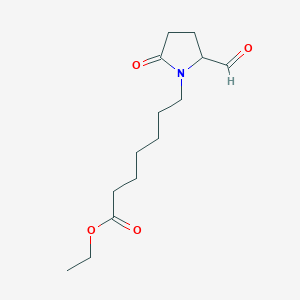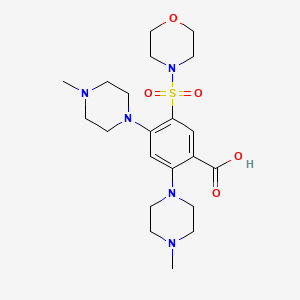
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a sulfanylcarbonyl group attached to a benzene ring. It is a derivative of phthalic acid, which is widely used in the production of plasticizers, resins, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid typically involves the introduction of a sulfanylcarbonyl group to a benzene-1,2-dicarboxylic acid precursor. One common method is the reaction of benzene-1,2-dicarboxylic acid with a thiol compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylcarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.
作用機序
The mechanism of action of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phthalic acid: Benzene-1,2-dicarboxylic acid without the sulfanylcarbonyl group.
Isophthalic acid: Benzene-1,3-dicarboxylic acid.
Terephthalic acid: Benzene-1,4-dicarboxylic acid.
Uniqueness
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the sulfanylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzenedicarboxylic acids. This functional group allows for additional synthetic modifications and applications in various fields.
特性
CAS番号 |
61260-14-8 |
|---|---|
分子式 |
C9H6O5S |
分子量 |
226.21 g/mol |
IUPAC名 |
4-sulfanylcarbonylphthalic acid |
InChI |
InChI=1S/C9H6O5S/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
PETNADUQASYWCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)S)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




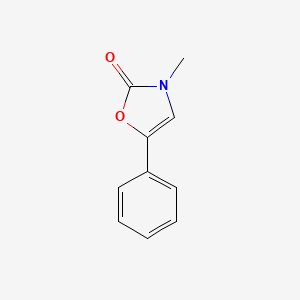
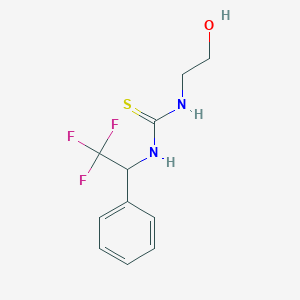
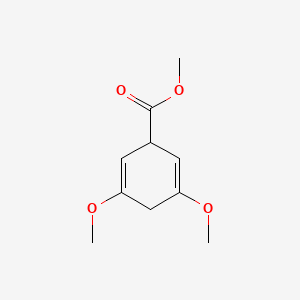
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
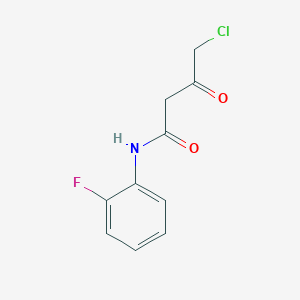
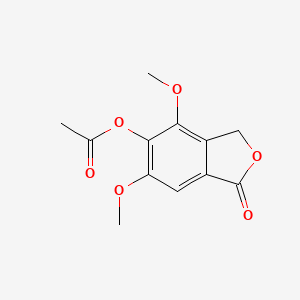
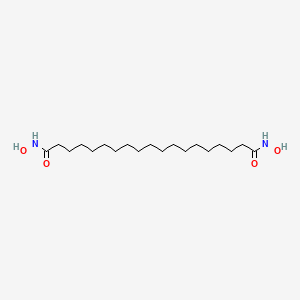
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
